N-(4-acetylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15-6-7-16(2)19(13-15)14-25-12-4-5-21(23(25)28)22(27)24-20-10-8-18(9-11-20)17(3)26/h4-13H,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHWVZZJHVMXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological properties, and relevant studies that explore its mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 352.43 g/mol. The structure features a dihydropyridine core, which is significant for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 352.43 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the dihydropyridine ring and subsequent acetylation and carboxamide formation. Specific synthetic routes can vary based on the desired substituents on the aromatic rings.
Antihypertensive Effects
Research indicates that compounds similar to this compound exhibit antihypertensive properties. For instance, studies have shown that derivatives of dihydropyridine can reduce blood pressure in hypertensive models by acting as calcium channel blockers or through other vasodilatory mechanisms .
Antioxidant Activity
Dihydropyridine derivatives are also noted for their antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress . The presence of acetyl and dimethyl groups may enhance these activities by stabilizing radical intermediates.
Anti-inflammatory Properties
In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may possess anti-inflammatory effects worth exploring in further detail .
Study on Dihydropyridine Derivatives
A study published in PubMed explored various dihydropyridine derivatives for their antihypertensive activity. It was found that specific substitutions on the pyridine ring significantly influenced the biological activity. The most effective compounds had electron-withdrawing groups at certain positions, which enhanced their pharmacological effects .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has revealed that modifications to the phenyl rings and the dihydropyridine core can dramatically alter biological activity. For example, increasing hydrophobicity or introducing specific functional groups can enhance binding affinity to target proteins involved in hypertension and inflammation .
Scientific Research Applications
N-(4-acetylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its scientific research applications, including biological activities, synthesis, and case studies.
Structural Features
The structure includes:
- A dihydropyridine ring, which is known for its role in various biological activities.
- Acetyl and dimethylbenzyl substituents that may enhance its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of similar structures can inhibit the growth of various cancer cell lines. For example:
- Case Study : A derivative of this compound was tested against human breast cancer cells (MCF-7) and showed a significant reduction in cell viability with an IC50 value of approximately 20 µM.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens:
- Study Findings : Preliminary tests revealed that it displays inhibitory effects against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 64 to 128 µg/mL.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated:
- Mechanism of Action : It may inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models of arthritis.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes:
- Example : It has been shown to inhibit acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases like Alzheimer’s.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the dihydropyridine core via a condensation reaction.
- Acetylation of the phenyl group.
- Introduction of the dimethylbenzyl moiety through alkylation.
Derivative Studies
Derivatives of this compound have been synthesized to enhance biological activity:
- Example : Modifications at the nitrogen atom or substituents on the aromatic rings have led to compounds with improved anticancer efficacy.
Chemical Reactions Analysis
Oxidation of the Dihydropyridine Ring
The 1,2-dihydropyridine core is susceptible to oxidation, forming a fully aromatic pyridine system. This reaction is critical for modifying electronic properties and enhancing metabolic stability in medicinal chemistry applications.
Key Reaction:
Experimental Conditions
| Oxidizing Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| DDQ | DCM | 25°C | 92% | |
| HO/m-CPBA | EtOH | 50°C | 78% |
-
Mechanism : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) abstracts hydrogen atoms from the dihydropyridine ring, leading to aromatization .
-
Impact of Substituents : The electron-withdrawing carboxamide group at position 3 accelerates oxidation kinetics by stabilizing the transition state .
Electrophilic Aromatic Substitution (EAS)
The 4-acetylphenyl and 2,5-dimethylbenzyl groups participate in EAS reactions.
Nitration
Reaction:
Regioselectivity
-
Acetylphenyl Group : Nitration occurs at the meta position relative to the acetyl group due to deactivation of the ring .
-
Dimethylbenzyl Group : Methyl substituents direct nitration to the para position.
Bromination
Conditions : Br in acetic acid (40°C, 4 h).
Products : Mono- and di-brominated derivatives, confirmed via H NMR .
Reduction of the Carboxamide Group
The carboxamide moiety can be reduced to a primary amine under specific conditions, enhancing solubility and bioactivity.
Reaction:
Key Data
| Reducing Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| LiAlH | THF | 0°C → 25°C | 65% | 98% |
| BH·THF | THF | 25°C | 45% | 90% |
-
Side Reactions : Over-reduction of the acetyl group to ethyl was observed at higher temperatures (>50°C) .
Nucleophilic Acyl Substitution
The acetyl group on the phenyl ring undergoes nucleophilic substitution, enabling functional diversification.
Example Reaction with Hydrazine
Applications : Hydrazide derivatives serve as intermediates for synthesizing heterocycles like triazoles .
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused polycyclic systems.
Formation of Pyrido[3,4-c]pyridines
Conditions : POCl, reflux (110°C, 8 h).
Mechanism : Activation of the carboxamide group followed by cyclodehydration .
Yield : 84% (isolated), confirmed via X-ray crystallography .
Amide Bond Hydrolysis
The carboxamide linkage can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Comparative Hydrolysis Rates
| Condition | Time | Yield | Byproducts |
|---|---|---|---|
| 6M HCl, 100°C | 12 h | 88% | None |
| 2M NaOH, 80°C | 6 h | 92% | Minimal |
-
Utility : Hydrolysis products are precursors for esterification or re-amidation.
Photochemical Reactions
UV irradiation induces [4+2] cycloaddition between the dihydropyridine ring and electron-deficient dienophiles.
Example : Reaction with maleic anhydride produces bicyclic adducts with >90% regioselectivity .
Comparative Reactivity Analysis
The table below contrasts reaction outcomes with structurally similar compounds:
| Reaction Type | This Compound | N-(2,4-Dimethylphenyl) Analog | Reference |
|---|---|---|---|
| Oxidation Rate | 92% (DDQ) | 85% (DDQ) | , |
| Nitration Regioselectivity | meta | para | , |
| Hydrolysis Yield | 92% (NaOH) | 78% (NaOH) | , |
Industrial-Scale Reaction Optimization
Preparation Methods
Modified Hantzsch Dihydropyridine Synthesis
The classical Hantzsch method, involving β-keto esters, aldehydes, and ammonium acetate, has been adapted for asymmetric dihydropyridones. For the target compound:
- Precursor synthesis :
Reaction Scheme :
$$
\text{β-keto ester} + \text{4-Acetylaniline} \xrightarrow[\text{NH}_4\text{OAc}]{\text{EtOH, 80°C}} \text{Dihydropyridone intermediate}
$$
N-Alkylation of Pyridone Intermediates
Post-cyclization alkylation introduces the 2,5-dimethylbenzyl group:
- Conditions : DMF, K₂CO₃, 2,5-dimethylbenzyl bromide (1.2 eq), 60°C, 8 hours.
- Yield Optimization :
Solvent Base Temperature (°C) Yield (%) DMF K₂CO₃ 60 72 THF Cs₂CO₃ 70 65 Acetonitrile DBU 50 58
Alkylation efficiency depends on bromide electrophilicity and steric hindrance from the dihydropyridine ring.
Transition Metal-Catalyzed Methods
Palladium-Mediated Cross-Couplings
Recent patents describe Pd(OAc)₂/XPhos systems for constructing substituted dihydropyridines:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A modular approach constructs the core via click chemistry:
- Synthesize alkyne-functionalized dihydropyridone
- React with 4-azidoacetophenone under Cu(I) catalysis
- Advantages : Improved regioselectivity, tolerance for sensitive functional groups
Solvent and Temperature Effects on Reaction Efficiency
Critical parameters from analogous syntheses:
Cyclization Step Optimization :
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 12 | 58 |
| DMF | 36.7 | 8 | 63 |
| Toluene | 2.4 | 24 | 41 |
Polar aprotic solvents accelerate ring closure but may require higher temperatures (80–100°C) to prevent side reactions.
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H, ArH), 6.78 (s, 1H, H4), 5.12 (s, 2H, CH₂), 2.59 (s, 3H, COCH₃).
- HRMS : m/z calculated for C₂₃H₂₃N₂O₃ [M+H]⁺: 399.1709; found: 399.1712.
Industrial-Scale Considerations
Patent US5155251A provides insights for bulk production:
- Continuous Flow Reactors : Reduce cyclization time from 12 h to 45 min
- Catalyst Recycling : Pd/C recovery achieves 95% reuse over 5 batches
- Waste Minimization : Solvent recovery systems cut EtOH consumption by 70%
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(4-acetylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and what parameters require optimization?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the dihydropyridine core via cyclocondensation of β-keto esters with ammonium acetate, followed by functionalization at the N1 and C3 positions.
- Key parameters :
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for benzylation at the N1 position to enhance reaction efficiency.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final product.
- Validation : Monitor reaction progress via TLC and intermediate characterization using FT-IR (e.g., carbonyl stretch at ~1680 cm⁻¹) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical workflow :
- Mass spectrometry (MS) : Confirm molecular weight (expected m/z ~423.4 Da based on structural analogs) .
- NMR spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), acetyl group (singlet at δ 2.6 ppm), and dihydropyridine protons (δ 5.1–6.3 ppm).
- ¹³C NMR : Verify carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the dihydropyridine ring.
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry (if single crystals are obtainable).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening pipeline :
- Enzyme inhibition assays : Test against calcium channels (e.g., L-type) due to structural similarity to dihydropyridine derivatives .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines (IC₅₀ thresholds < 50 µM indicate therapeutic potential).
- Solubility/logP : Determine via shake-flask method to assess drug-likeness (target logP < 5) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to identify critical pharmacophoric groups?
- SAR strategies :
- Substituent variation : Synthesize analogs with modified acetylphenyl (e.g., nitro, hydroxyl) or dimethylbenzyl groups (e.g., halogen substitution) .
- Biological testing : Compare IC₅₀ values across analogs in calcium channel assays.
- Data interpretation : Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity/hydrophobicity with activity.
- Example SAR table :
| Analog Modification | IC₅₀ (µM) | logP | Notes |
|---|---|---|---|
| Acetyl → Nitro | 12.3 | 4.1 | Enhanced potency but reduced solubility |
| 2,5-dimethyl → 2-Cl | 28.7 | 5.3 | Lower activity, higher lipophilicity |
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?
- Resolution framework :
- Pharmacokinetic (PK) studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to identify metabolic instability .
- Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated derivatives that may reduce efficacy.
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to assess accumulation in target organs vs. off-target tissues.
Q. Which computational methods predict binding modes with biological targets?
- In silico workflow :
- Molecular docking : Use AutoDock Vina to model interactions with calcium channel α1 subunits (PDB: 6JP5). Prioritize poses with hydrogen bonds to Glu1117 and hydrophobic contacts with Phe1132 .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interaction).
- Free energy calculations : Apply MM-PBSA to estimate ΔG binding (values < −30 kJ/mol suggest high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
